2-[4-(2-Hydroxyethyl)-1H-1,2,3-triazol-1-yl]-N-methyladenosine

A3 adenosine receptor radioligand binding structure-activity relationship

2-[4-(2-Hydroxyethyl)-1H-1,2,3-triazol-1-yl]-N-methyladenosine (CAS 906670-54-0, CHEMBL219600) is a synthetic N6-methyl-2-(1,2,3-triazol-1-yl)adenosine derivative first described by Cosyn et al. as compound 4 in a series of fourteen 2-triazole-substituted adenosines generated via Cu(I)-catalyzed azide-alkyne cycloaddition (click chemistry).

Molecular Formula C15H20N8O5
Molecular Weight 392.37 g/mol
CAS No. 906670-54-0
Cat. No. B12929240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(2-Hydroxyethyl)-1H-1,2,3-triazol-1-yl]-N-methyladenosine
CAS906670-54-0
Molecular FormulaC15H20N8O5
Molecular Weight392.37 g/mol
Structural Identifiers
SMILESCNC1=C2C(=NC(=N1)N3C=C(N=N3)CCO)N(C=N2)C4C(C(C(O4)CO)O)O
InChIInChI=1S/C15H20N8O5/c1-16-12-9-13(19-15(18-12)23-4-7(2-3-24)20-21-23)22(6-17-9)14-11(27)10(26)8(5-25)28-14/h4,6,8,10-11,14,24-27H,2-3,5H2,1H3,(H,16,18,19)/t8-,10-,11-,14-/m1/s1
InChIKeyRGZBLPAPIUQVMH-IDTAVKCVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-(2-Hydroxyethyl)-1H-1,2,3-triazol-1-yl]-N-methyladenosine (CAS 906670-54-0): A Defined A3 Adenosine Receptor Partial Agonist Tool Compound


2-[4-(2-Hydroxyethyl)-1H-1,2,3-triazol-1-yl]-N-methyladenosine (CAS 906670-54-0, CHEMBL219600) is a synthetic N6-methyl-2-(1,2,3-triazol-1-yl)adenosine derivative first described by Cosyn et al. as compound 4 in a series of fourteen 2-triazole-substituted adenosines generated via Cu(I)-catalyzed azide-alkyne cycloaddition (click chemistry) [1]. The compound is characterized as a moderate-affinity, partial agonist at the human A3 adenosine receptor (hA3AR) with an efficacy of 25% relative to the full agonist NECA, and shows negligible activity at hA2A and low micromolar affinity at hA1 [1]. Its molecular formula is C15H20N8O5, molecular weight 392.37 g/mol, and it bears a primary hydroxyl group on the triazole 4-position (2-hydroxyethyl substituent) that distinguishes it from purely hydrophobic or unsubstituted triazole analogs in the same series [1][2].

Why 2-Triazole-Substituted Adenosines Cannot Be Interchanged: Substitution-Dependent Pharmacology of 906670-54-0 vs. Series Analogs


Within the 2-(1,2,3-triazol-1-yl)-N6-methyladenosine chemotype described by Cosyn et al., the identity of the substituent at the triazole 4-position (R2) exerts profound, non-linear effects on A3AR binding affinity (spanning >2,900-fold from Ki = 1.3 nM to 3,800 nM), A1/A3 selectivity (ranging from ~10-fold to 260-fold), and intrinsic efficacy (from −5% to 41%) [1]. Consequently, no two analogs in this series are pharmacologically interchangeable; selection between compounds requires precise matching of receptor affinity, selectivity window, and efficacy level to the experimental question. Compound 4 (CAS 906670-54-0) occupies a unique position in this structure-activity landscape as a moderate-affinity partial agonist (hA3 Ki = 45.0 nM, efficacy = 25%) with balanced A1/A3 selectivity (~28-fold) and negligible A2A engagement, a profile that is not duplicated by any other analog in the published series [1].

Head-to-Head Quantitative Differentiation of 906670-54-0 Against the Closest 2-Triazolyl-Adenosine Analogs


A3 Adenosine Receptor Binding Affinity: Moderate Ki of 45 nM Distinguished from Sub-nanomolar and Triple-Digit Nanomolar Series Members

Compound 4 (target) displays an intermediate A3AR affinity (Ki = 45.0 ± 4.4 nM) that is 4.3-fold weaker than the unsubstituted parent compound 1 (Ki = 10.4 ± 0.2 nM), 34.6-fold weaker than the cyclopentylmethyl-substituted antagonist compound 10 (Ki = 1.3 ± 0.4 nM), yet 2.6-fold more potent than the dimethylaminomethyl analog compound 5 (Ki = 117 ± 25 nM) [1]. This moderate affinity places compound 4 in a distinct tier between the sub-nanomolar/low-nanomolar binders (compounds 1, 3, 6, 9, 10) and the weaker binders (compounds 5, 7, 11), providing a defined tool for studies where extreme receptor occupancy is undesirable [1].

A3 adenosine receptor radioligand binding structure-activity relationship

Intrinsic Efficacy at hA3AR: 25% Partial Agonism Defines a Unique Intermediate Phenotype vs. Full Agonists and Antagonists

Compound 4 exhibits 25% efficacy in the forskolin-stimulated adenylyl cyclase inhibition assay (relative to 10 μM NECA = 100%), classifying it as a partial agonist [1]. This efficacy level is quantitatively intermediate between the higher-efficacy parent compound 1 (41%), the weakly efficacious compound 3 (3%), and the inverse agonist/antagonist compound 10 (−5%) [1]. The 25% efficacy of compound 4 is associated with its 2-hydroxyethyl R2 substituent, consistent with the broader series observation that sterically demanding C2 substituents reduce relative A3AR efficacy [1].

partial agonism functional selectivity adenylyl cyclase inhibition

A1/A3 Selectivity Ratio: Balanced ~28-Fold Selectivity Contrasts with Both Highly Selective and Non-Selective Analogs

Compound 4 achieves an A1/A3 selectivity ratio of 28.2 (hA1 Ki = 1,270 nM / hA3 Ki = 45.0 nM), which is 3.4-fold lower than the 96-fold selectivity of the unsubstituted parent compound 1 and 9.1-fold lower than the 258-fold selectivity of compound 10 [1]. Conversely, compound 4 is slightly less selective than compound 5 (A1/A3 = 32.5-fold) but more selective than compound 3 (A1/A3 = 72.5-fold) [1]. This intermediate selectivity profile means compound 4 retains measurable A1 occupancy at concentrations near its A3 Ki, a feature that may be advantageous or disadvantageous depending on assay design, but which must be accounted for when interpreting results from tissue preparations expressing both receptor subtypes [1].

receptor selectivity A1 adenosine receptor off-target profiling

A2A Receptor Avoidance: Minimal A2A Engagement (14% Inhibition at 10 μM) Confirmed Across the 5′-OH Subseries

Compound 4 showed only 14% inhibition of radioligand binding at hA2A at a concentration of 10 μM, consistent with the general observation that 5′-hydroxyl (CH2OH) 2-triazolyladenosine analogs in this series have negligible A2A affinity [1]. This level of A2A avoidance is comparable to compound 1 (13 ± 3% inhibition), compound 5 (6% inhibition), and compound 3 (23% inhibition), indicating that the 2-hydroxyethyl substituent does not introduce A2A liability [1]. In contrast, the corresponding 5′-ethyluronamide series (compounds 15–25) exhibited significantly higher A2A affinity, with several compounds showing Ki values below 10 nM at hA2A [1].

A2A adenosine receptor receptor selectivity off-target screening

2-Hydroxyethyl Substituent as a Physicochemical Differentiator: Hydrogen-Bond Donor/Acceptor Capacity Not Present in Alkyl or Aryl Analogs

The 2-hydroxyethyl group at the triazole 4-position of compound 4 introduces a primary hydroxyl moiety (H-bond donor count = 1; H-bond acceptor count = 1 additional beyond the triazole ring) that is absent in the all-carbon R2 substituents of compounds 1 (R2=H), 2 (R2=ethyl), 3 (R2=butyl), 10 (R2=cyclopentylmethyl), 11 (R2=cyclohexylmethyl), and 6–9, 12–14 (R2=aryl/benzyl analogs) [1][2]. In the broader chemical context, the addition of a single hydroxyl group to a heterocyclic scaffold typically increases aqueous solubility by 0.5–1.5 log units and reduces logP by approximately 0.5–0.7 units relative to the corresponding unsubstituted or alkyl-substituted analog (class-level inference) [1]. This functional handle also enables downstream conjugation chemistry (e.g., esterification, etherification, oxidation to carboxylic acid) for probe derivatization, biotinylation, or immobilization on solid supports, which is not readily achievable with the alkyl-substituted analogs [1].

physicochemical properties hydrogen bonding solubility enhancement

Validated Research Application Scenarios for 2-[4-(2-Hydroxyethyl)-1H-1,2,3-triazol-1-yl]-N-methyladenosine (CAS 906670-54-0) Based on Quantitative Evidence


Pharmacological Dissection of A3AR Efficacy-Coupling Relationships Using a Defined 25% Partial Agonist

Compound 4 (efficacy = 25%) serves as a calibrated intermediate-efficacy probe for studies comparing signaling outputs across the A3AR efficacy spectrum. By benchmarking against compound 1 (41% efficacy, partial/full agonist), compound 3 (3% efficacy, near-silent), and compound 10 (−5% efficacy, antagonist), researchers can correlate receptor occupancy with downstream effector activation (adenylyl cyclase inhibition, Ca²⁺ mobilization, MAPK pathway engagement) as a function of intrinsic efficacy rather than affinity alone [1]. This experimental design requires compound 4 precisely because no other analog in the series provides a 25% efficacy set-point [1].

Chemical Probe Development via Hydroxyl-Directed Conjugation Chemistry

The primary hydroxyl group of the 2-hydroxyethyl substituent on compound 4 provides a synthetic handle for generating biotinylated, fluorescent, or photoaffinity-labeled A3AR probes through esterification, carbamate formation, or etherification [1][2]. Analogs bearing alkyl or aryl R2 groups (compounds 1–3, 6–14) lack this functional group, making compound 4 the only member of the 5′-OH 2-triazolyladenosine series that permits facile, single-step conjugation without de novo analog synthesis [1]. This application is contingent upon verifying that the derivatized product retains A3AR binding; the 45 nM Ki of the parent provides a baseline affinity window for assessing conjugate activity [1].

A3AR Tool Compound for Tissues with Mixed A1/A3 Receptor Populations When Balanced Occupancy is Acceptable

In experimental systems where both A1 and A3 receptors are endogenously co-expressed (e.g., cardiac myocytes, hippocampal neurons, certain immune cell populations), compound 4's ~28-fold A1/A3 selectivity and 45 nM A3 Ki permit simultaneous assessment of both receptor contributions at concentrations in the 100–500 nM range, where A3 occupancy is substantial and A1 occupancy becomes measurable [1]. This contrasts with compound 10 (258-fold A1/A3 selectivity), which would require >8 μM concentrations to engage A1, potentially causing solubility or non-specific effects [1]. Researchers should explicitly acknowledge this dual-receptor engagement in their experimental interpretation [1].

Reference Standard for Adenosine Receptor Subtype Profiling Panels

Compound 4 can be included as a characterized reference ligand in adenosine receptor subtype profiling panels alongside compound 1 (A3 partial/full agonist, 10.4 nM Ki), compound 10 (A3 antagonist, 1.3 nM Ki), and compound 17 (A3 full agonist, 910-fold A3/A1 selectivity) [1]. Its intermediate affinity (45 nM), partial agonism (25%), and negligible A2A activity provide a distinct pharmacological fingerprint that tests assay sensitivity across multiple parameter dimensions (affinity, efficacy, selectivity) simultaneously, supporting assay validation and quality control in screening laboratories [1].

Quote Request

Request a Quote for 2-[4-(2-Hydroxyethyl)-1H-1,2,3-triazol-1-yl]-N-methyladenosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.